2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
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Overview
Description
2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxin.
Alkylation: The benzodioxin ring is then alkylated with a suitable alkyl halide to introduce the butoxy groups at the 2 and 6 positions.
Amidation: The final step involves the reaction of the alkylated benzodioxin with 2,6-dibutoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin ring system could play a crucial role in binding to these targets, while the butoxy groups might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
- 2,6-diethoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
- 2,6-dipropoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide
Uniqueness
2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is unique due to the presence of butoxy groups, which can influence its chemical reactivity, solubility, and biological activity. Compared to similar compounds with different alkoxy groups, the butoxy groups might provide distinct advantages in terms of stability and interaction with biological targets.
Properties
Molecular Formula |
C24H31NO5 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
2,6-dibutoxy-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C24H31NO5/c1-3-5-14-27-21-12-9-13-22(28-15-6-4-2)23(21)24(26)25-16-18-17-29-19-10-7-8-11-20(19)30-18/h7-13,18H,3-6,14-17H2,1-2H3,(H,25,26) |
InChI Key |
WOQVOMSCNMBJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)OCCCC)C(=O)NCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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